molecular formula C17H23NO5 B11617806 Ethyl 1-[(2-methoxyphenoxy)acetyl]piperidine-4-carboxylate

Ethyl 1-[(2-methoxyphenoxy)acetyl]piperidine-4-carboxylate

Cat. No.: B11617806
M. Wt: 321.4 g/mol
InChI Key: PIEDNWQYYYLWIH-UHFFFAOYSA-N
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Description

ETHYL 1-[2-(2-METHOXYPHENOXY)ACETYL]-4-PIPERIDINECARBOXYLATE is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[2-(2-METHOXYPHENOXY)ACETYL]-4-PIPERIDINECARBOXYLATE typically involves the esterification of 2-(2-methoxyphenoxy)acetic acid with ethyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[2-(2-METHOXYPHENOXY)ACETYL]-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

ETHYL 1-[2-(2-METHOXYPHENOXY)ACETYL]-4-PIPERIDINECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 1-[2-(2-METHOXYPHENOXY)ACETYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenoxy)acetic acid
  • Ethyl (2-methoxyphenoxy)acetate
  • 2-Methoxyphenyl isocyanate

Uniqueness

ETHYL 1-[2-(2-METHOXYPHENOXY)ACETYL]-4-PIPERIDINECARBOXYLATE is unique due to its specific ester structure, which imparts distinct reactivity and properties compared to other similar compounds.

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl 1-[2-(2-methoxyphenoxy)acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C17H23NO5/c1-3-22-17(20)13-8-10-18(11-9-13)16(19)12-23-15-7-5-4-6-14(15)21-2/h4-7,13H,3,8-12H2,1-2H3

InChI Key

PIEDNWQYYYLWIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)COC2=CC=CC=C2OC

Origin of Product

United States

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